
Methyl 2-(acryloyloxy)benzoate
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Overview
Description
Methyl 2-(acryloyloxy)benzoate is an ester derivative of salicylic acid, featuring an acryloyloxy group at the 2-position of the benzene ring and a methyl ester at the carboxyl group. This compound is structurally designed for applications in polymer chemistry and materials science, particularly due to its photoreactive acryloyl group, which enables crosslinking in liquid crystalline (LC) polymers. Derivatives of such benzoates are critical in advanced materials, such as gas separation membranes, where substituents on the aromatic core modulate permeability and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(acryloyloxy)benzoate can be synthesized through the esterification of 2-hydroxybenzoic acid (salicylic acid) with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically involves the following steps:
- Dissolve 2-hydroxybenzoic acid in an organic solvent like dichloromethane.
- Add triethylamine to the solution to neutralize the hydrochloric acid formed during the reaction.
- Slowly add acryloyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by washing with water and drying over anhydrous sodium sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(acryloyloxy)benzoate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and acrylic acid.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization of the acrylate group.
Nitration: A mixture of concentrated nitric acid and sulfuric acid is used for nitration of the benzoate ring.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.
Major Products:
Polymerization: Polymers with acrylate functionalities.
Nitration: Nitro-substituted this compound.
Hydrolysis: 2-Hydroxybenzoic acid and acrylic acid.
Scientific Research Applications
Methyl 2-(acryloyloxy)benzoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and coatings.
Materials Science: Employed in the development of advanced materials with tailored mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 2-(acryloyloxy)benzoate is primarily related to its ability to undergo polymerization and form cross-linked networks The acrylate group can participate in radical polymerization reactions, leading to the formation of polymers with specific properties
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Methyl 2-(acryloyloxy)benzoate belongs to a broader class of substituted benzoate esters. Key analogues include:
Physicochemical and Functional Differences
- Reactivity : The acryloyloxy group in this compound enables photopolymerization, unlike analogues with inert substituents (e.g., methyl or methoxy groups). In contrast, Methyl 2-(chlorosulfonyl)benzoate is highly reactive due to the electrophilic chlorosulfonyl group, making it suitable for sulfonamide synthesis .
- Thermal Stability: Crystallographic data for Methyl 2-[(2-methylphenoxy)methyl]benzoate (melting point: 412–414 K) suggests higher thermal stability compared to less rigid derivatives, which is critical for pharmaceutical formulation .
- Gas Separation Performance : In LC polymer films, derivatives with bulkier substituents (e.g., phenyl) exhibit increased gas permeability but reduced selectivity for He/CH₄ and He/CO₂ compared to smaller substituents (e.g., methyl) .
Materials Science
- Gas Separation Membranes : LC polymers derived from this compound analogues demonstrate tunable gas transport properties. For example, phenyl-substituted derivatives exhibit 30% higher CO₂ permeability than methyl-substituted variants but with a 15% drop in He/CO₂ selectivity .
- Polymer Crosslinking : The acryloyloxy group facilitates UV-induced crosslinking, critical for creating stable LC networks in optical devices.
Pharmaceutical Chemistry
- Methyl 2-[(2-methylphenoxy)methyl]benzoate is a scaffold for anticancer and diuretic agents, leveraging its planar aromatic structure for target binding .
- Methyl 5-acetyl-2-(benzyloxy)benzoate serves as a precursor for acetylated salicylate derivatives, which are explored for anti-inflammatory applications .
Biological Activity
Methyl 2-(acryloyloxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and relevant data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound features an acrylate functional group attached to a benzoate moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C11H10O3
- Molecular Weight : 194.19 g/mol
The presence of the acrylate group allows for polymerization reactions, which can lead to various applications in material science and biomedicine.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing effectiveness in inhibiting growth.
- Case Study : A study conducted on its efficacy against Staphylococcus aureus and Candida albicans revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating its potential use as an antimicrobial agent in therapeutic applications .
2. Cytotoxic Effects
In vitro assays have shown that this compound possesses cytotoxic effects on cancer cell lines.
- Research Findings : A study evaluated the compound's impact on human breast cancer cells (MCF-7). Results indicated that treatment with this compound at concentrations of 50 µM led to a decrease in cell viability by approximately 70% after 48 hours .
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 90 |
25 | 75 |
50 | 30 |
3. Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects.
- Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential role in managing inflammatory conditions.
Pharmacological Applications
The pharmacological profile of this compound points towards several applications:
- Drug Development : Its cytotoxicity against cancer cells positions it as a candidate for further development into anticancer therapies.
- Antimicrobial Formulations : Given its antimicrobial properties, it could be integrated into formulations aimed at treating infections.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(acryloyloxy)benzoate, and how can database tools improve route selection?
Basic Research Question
this compound can be synthesized via esterification of 2-hydroxybenzoic acid derivatives with acryloyl chloride, followed by methylation. To optimize route selection, researchers should utilize predictive databases like Pistachio , Reaxys , or BKMS_METABOLIC , which apply precursor scoring and relevance heuristics to rank feasible pathways . For example, template-based modeling in these tools evaluates reaction plausibility (threshold ≥0.01) and prioritizes routes with minimal side reactions.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Basic Research Question
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm ester and acryloyl group integration.
- FT-IR for identifying carbonyl (C=O) and acrylate (C=C) stretches.
- Single-crystal X-ray diffraction (as in related benzoate esters) to resolve stereochemical ambiguities .
- HPLC-MS to detect trace impurities from incomplete esterification .
Q. What safety protocols are essential when handling this compound in the lab?
Basic Research Question
- Personal protective equipment (PPE): Nitrile gloves, indirect-vent goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors, as acrylate derivatives may cause respiratory irritation .
- Spill management: Neutralize with dry sand or non-combustible absorbents; avoid water to prevent spreading .
Q. How can researchers optimize reaction yields for this compound synthesis?
Advanced Research Question
Yield optimization requires:
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance acryloyl chloride reactivity .
- Catalyst screening: Base catalysts (e.g., DMAP) improve esterification efficiency by activating the hydroxyl group.
- Temperature control: Maintain 0–5°C during acryloylation to suppress polymerization side reactions .
- In-situ monitoring: Use TLC or inline IR to track reaction progress and terminate at peak conversion .
Q. How should researchers address contradictory data in spectroscopic results for this compound?
Advanced Research Question
Contradictions (e.g., unexpected NMR peaks or IR shifts) may arise from:
- Tautomerism or rotamers: Perform variable-temperature NMR to identify dynamic equilibria.
- Impurity interference: Cross-validate with alternative methods (e.g., X-ray crystallography for structural confirmation) .
- Computational validation: Compare experimental IR/NMR with DFT-predicted spectra using tools like Gaussian .
Q. What advanced applications does this compound have in polymer or drug delivery research?
Advanced Research Question
The acryloyl group enables:
- Photopolymerization: UV-initiated crosslinking for hydrogels or coatings, with tunable mechanical properties .
- Drug conjugation: Functionalization via Michael addition for pH-responsive prodrugs .
- Enzyme studies: Structural mimicry of natural esters in substrate-binding assays .
Q. What methods are used to assess this compound’s thermal stability?
Advanced Research Question
- Thermogravimetric analysis (TGA): Quantify decomposition onset temperatures (typically >200°C for acrylates).
- Differential scanning calorimetry (DSC): Identify glass transition (Tg) and exothermic peaks from polymerization .
- Accelerated aging studies: Monitor stability under controlled humidity/temperature to predict shelf life .
Q. How does solvent choice impact the compound’s reactivity in downstream reactions?
Advanced Research Question
- Polarity effects: Protic solvents (e.g., methanol) may hydrolyze the ester; use aprotic solvents (e.g., THF) for nucleophilic substitutions .
- Solubility: Low solubility in water necessitates co-solvents (e.g., DMSO) for biological assays .
Q. What strategies mitigate impurities during large-scale synthesis?
Advanced Research Question
- Purification: Gradient column chromatography or recrystallization from ethanol/water mixtures .
- Process analytics: Implement PAT (Process Analytical Technology) tools like inline HPLC to detect intermediates .
- Byproduct suppression: Optimize stoichiometry (e.g., acryloyl chloride in excess) to minimize unreacted starting material .
Q. How can computational modeling predict this compound’s behavior in novel environments?
Advanced Research Question
Properties
CAS No. |
4513-46-6 |
---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 2-prop-2-enoyloxybenzoate |
InChI |
InChI=1S/C11H10O4/c1-3-10(12)15-9-7-5-4-6-8(9)11(13)14-2/h3-7H,1H2,2H3 |
InChI Key |
HRNCZFIWELTICZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C=C |
Origin of Product |
United States |
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